

# Application Notes: Characterization of Nickel-Cobalt (Ni-Co) Bimetallic Nanoparticles

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## Compound of Interest

Compound Name: Nickel-cobalt

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## Introduction

**Nickel-Cobalt** (Ni-Co) bimetallic nanoparticles are advanced materials that have garnered significant interest across various scientific and industrial fields, including catalysis, energy storage, and biomedical applications. Their unique electronic, magnetic, and catalytic properties, which can be tuned by adjusting the composition and morphology, make them superior to their monometallic counterparts.[1][2] Accurate and comprehensive characterization is critical to understanding the structure-property relationships and ensuring their effective application. This document outlines the principles and protocols for characterizing Ni-Co nanoparticles using two powerful analytical techniques: Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).

## Principle of Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is an indispensable imaging technique for nanomaterial characterization.[3] It operates by transmitting a focused beam of high-energy electrons through an ultra-thin sample. The interactions between the electrons and the atoms in the sample form an image, which is then magnified and focused onto a detector. TEM provides direct, localized information about the nanoparticles.[4]

Key characterization data obtained from TEM includes:

- **Morphology and Particle Size:** TEM provides direct visualization of the shape (e.g., spherical, cubic, rod-like), size, and size distribution of individual nanoparticles with nanometer

precision.[3][5]

- **Crystallinity and Structure:** High-Resolution TEM (HRTEM) can resolve the atomic lattice fringes of a material, providing information about its crystalline structure and identifying defects.[4] Selected Area Electron Diffraction (SAED) patterns can further confirm the crystalline nature (single-crystalline, polycrystalline, or amorphous) of the nanoparticles.
- **Elemental Composition:** When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), TEM can map the elemental distribution within a single nanoparticle or an agglomerate, confirming the bimetallic nature of Ni-Co nanoparticles and revealing their elemental arrangement (e.g., alloy, core-shell).[6]

### Principle of X-ray Diffraction (XRD)

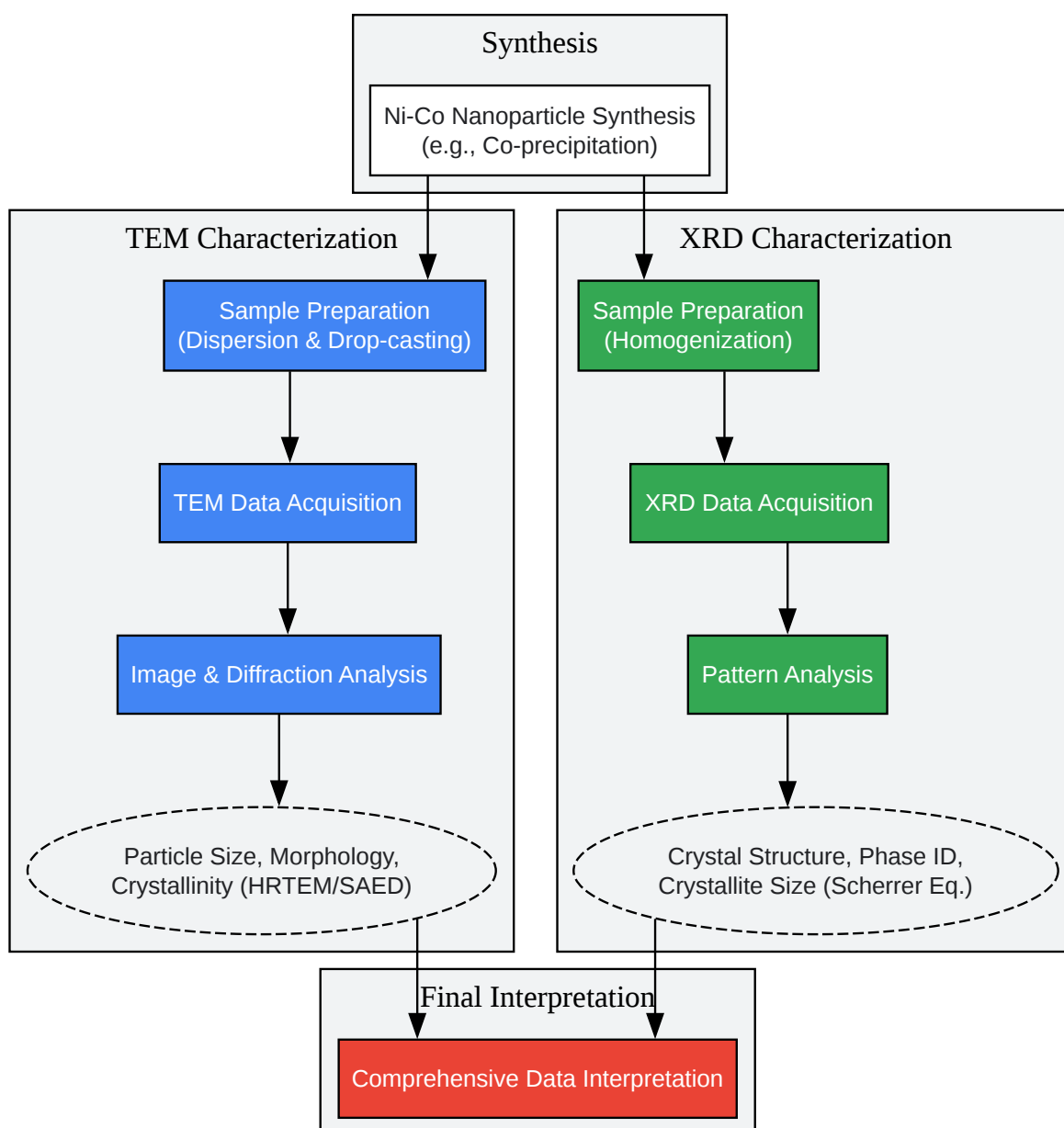
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. It relies on the principle of Bragg's Law, where a beam of X-rays is scattered by the crystalline planes of atoms in a sample. Constructive interference occurs at specific angles, producing a diffraction pattern unique to the material's crystal structure.

Unlike TEM, which analyzes a small, localized area, XRD provides bulk information averaged over a large number of particles.[3] Key characterization data obtained from XRD includes:

- **Crystal Phase Identification:** The positions of the diffraction peaks in the XRD pattern serve as a fingerprint for the material's crystal structure (e.g., face-centered cubic, hexagonal close-packed). By comparing the pattern to standard databases, the phases present in the Ni-Co sample can be identified.[7][8][9]
- **Crystallite Size:** The broadening of the diffraction peaks is inversely proportional to the size of the coherent crystalline domains (crystallites). The average crystallite size can be calculated using the Scherrer equation. For nanoparticles, peak broadening is a distinct feature compared to bulk materials.[10]
- **Lattice Parameters:** Precise analysis of the peak positions allows for the calculation of the unit cell dimensions (lattice parameters). In bimetallic alloys, these parameters often shift relative to the pure metals, providing evidence of alloy formation.[1]

# Experimental Workflow for Ni-Co Nanoparticle Characterization

The overall process for characterizing synthesized Ni-Co nanoparticles involves sample preparation, data acquisition using TEM and XRD, and subsequent data analysis to determine the material's key physicochemical properties.



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Caption: Workflow for Ni-Co nanoparticle characterization using TEM and XRD.

## Experimental Protocols

### Protocol 1: Sample Preparation for TEM Analysis

- **Dispersion:** Weigh approximately 1-2 mg of the dry Ni-Co nanoparticle powder. Place it in a small vial with 1-2 mL of a suitable solvent (e.g., ethanol or isopropanol).
- **Sonication:** Place the vial in an ultrasonic bath and sonicate for 10-15 minutes to create a well-dispersed, homogenous suspension and break up agglomerates.
- **Grid Preparation:** Using fine-tipped tweezers, carefully pick up a TEM grid (typically a carbon-coated copper grid).
- **Drop-casting:** Immediately after sonication, use a micropipette to draw a small volume (2-5  $\mu\text{L}$ ) of the nanoparticle suspension and deposit a single drop onto the surface of the TEM grid.
- **Drying:** Allow the solvent to evaporate completely in a dust-free environment. This can be done at room temperature or under a gentle heat lamp. The sample is now ready for TEM analysis.

### Protocol 2: TEM Imaging and Data Acquisition

- **Loading:** Carefully load the TEM grid into the microscope's sample holder and insert it into the TEM column.
- **Pump Down:** Allow the microscope column to pump down to the required high vacuum.
- **Imaging:**
  - Start at low magnification to get an overview of the grid and find areas with a suitable particle distribution.

- Increase magnification to observe the general morphology and size of the nanoparticles. Acquire several images from different areas to ensure the data is representative.
- For particle size distribution analysis, a sufficient number of particles (typically >100) should be measured from multiple images using image analysis software (e.g., ImageJ).
- High-Resolution Imaging (HRTEM): Select an individual, well-defined nanoparticle and switch to high-resolution mode. Focus carefully to resolve the atomic lattice fringes. The spacing between these fringes can be measured to identify crystal planes.
- Diffraction (SAED): Use the selected area aperture to obtain an electron diffraction pattern from a single particle or a small group of particles. The resulting pattern of spots or rings provides information about the crystal structure.

#### Protocol 3: Sample Preparation for XRD Analysis

- Homogenization: Take a sufficient amount of the Ni-Co nanoparticle powder (typically 10-20 mg) and gently grind it in an agate mortar and pestle to ensure homogeneity and a fine particle consistency.
- Mounting: Carefully place the powdered sample onto a zero-background sample holder (e.g., a silicon wafer or a specialized glass slide).
- Surface Flattening: Use a flat edge (like a glass slide) to gently press and flatten the surface of the powder, ensuring it is level with the surface of the holder. This minimizes errors related to sample height displacement.

#### Protocol 4: XRD Data Acquisition and Analysis

- Instrument Setup: Place the sample holder into the X-ray diffractometer. Common instrument settings for nanoparticle analysis use Cu K $\alpha$  radiation ( $\lambda = 1.5406 \text{ \AA}$ ).
- Data Acquisition:
  - Set the  $2\theta$  (two-theta) angular range for the scan, typically from  $20^\circ$  to  $80^\circ$  for Ni-Co alloys.
  - Define the step size (e.g.,  $0.02^\circ$ ) and the scan speed or dwell time per step.

- Data Analysis:
  - Phase Identification: Compare the peak positions ( $2\theta$  values) in the resulting diffractogram to standard patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database to identify the crystal phases present (e.g., Ni-Co alloy, NiO, CoO).
  - Crystallite Size Calculation: Select a prominent, well-defined diffraction peak that is free from overlap. Use the Scherrer equation to estimate the average crystallite size (D):  $D = (K * \lambda) / (\beta * \cos(\theta))$  Where:
    - K is the Scherrer constant (typically ~0.9)
    - $\lambda$  is the X-ray wavelength
    - $\beta$  is the full width at half maximum (FWHM) of the peak in radians
    - $\theta$  is the Bragg angle of the peak

## Data Presentation

Quantitative data from TEM and XRD analyses should be summarized for clarity and comparison.

Table 1: Summary of Typical Quantitative Data from TEM Analysis

Parameter	Method of Determination	Example Result for Ni-Co Nanoparticles
Average Particle Size	Statistical analysis of >100 particles from TEM images	$15.2 \pm 3.5$ nm[11][12]
Particle Morphology	Direct observation from TEM images	Mostly spherical with some cubic shapes[13]
Size Distribution	Histogram plot from particle size measurements	Log-normal distribution
Lattice Fringes Spacing	Measurement from HRTEM images	0.203 nm (corresponding to (111) plane of fcc Ni-Co alloy)

| Elemental Composition | EDS/EDX elemental mapping | Confirmed presence and uniform distribution of Ni and Co |

Table 2: Summary of Typical Quantitative Data from XRD Analysis

Parameter	Method of Determination	Example Result for Ni-Co Nanoparticles
Crystal Structure	Comparison of diffraction peaks with JCPDS database	Face-Centered Cubic (fcc) [8]
Phase Purity	Identification of all peaks in the diffractogram	Single-phase Ni-Co alloy with no oxide impurities detected
Average Crystallite Size	Scherrer equation applied to the (111) peak	12.5 nm[12]

| Lattice Parameter (a) | Calculation from Bragg's Law on indexed peaks | 3.535 Å (intermediate between pure Ni and Co) |

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